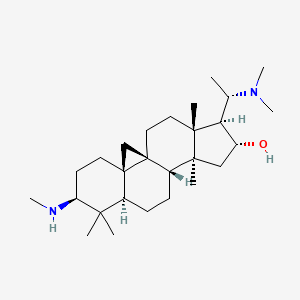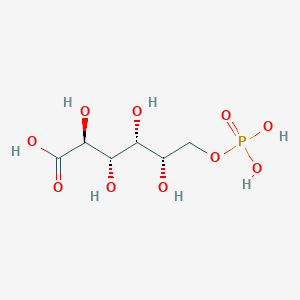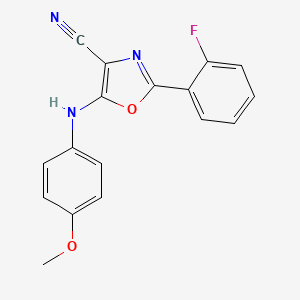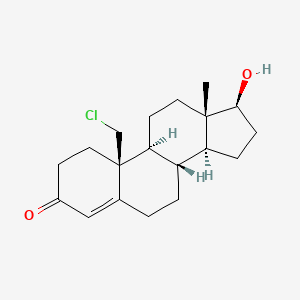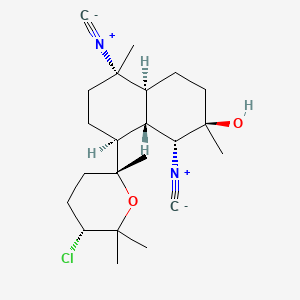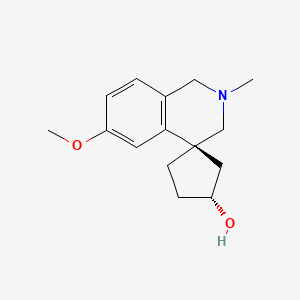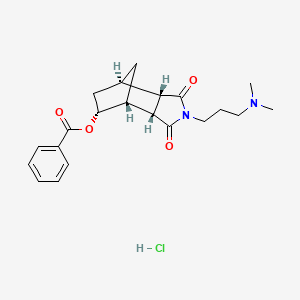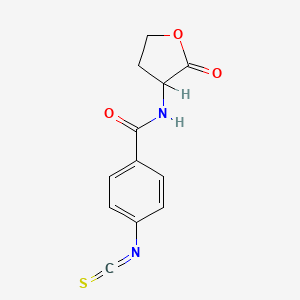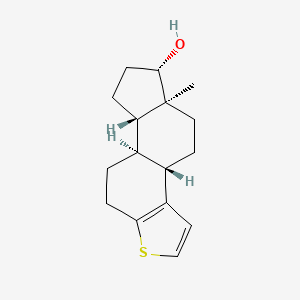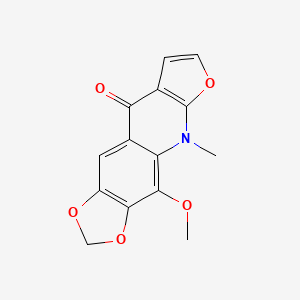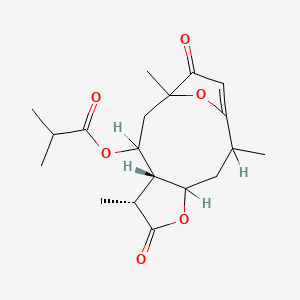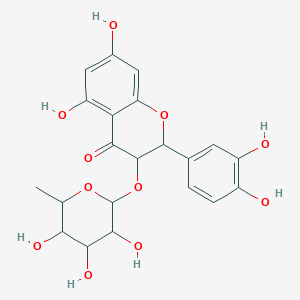
Isoastilbin
Descripción general
Descripción
Isoastilbin is a flavonoid that has been found to have anti-acne and tyrosinase inhibition properties . It also has antimicrobial activities, and can inhibit the growth of Streptococcus sobrinus .
Synthesis Analysis
Isoastilbin is one of the six flavonoids obtained from Smilax glabra flavonoids extract (SGF) using preparative HPLC, MS, 1 H NMR and 13 C NMR . The other flavonoids include astilbin, neoastilbin, neoisoastilbin, engeletin, and (−)-epicatechin .Molecular Structure Analysis
The Isoastilbin molecule contains a total of 57 bonds. There are 35 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 3 hydroxyl groups, 4 aromatic hydroxyls, 3 secondary alcohols, 2 ethers (aliphatic), and 1 ether .Physical And Chemical Properties Analysis
Isoastilbin has a density of 1.7±0.1 g/cm3, a boiling point of 801.1±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.0 mmHg at 25°C . It also has an enthalpy of vaporization of 122.1±3.0 kJ/mol and a flash point of 282.9±27.8 °C .Aplicaciones Científicas De Investigación
Alzheimer’s Disease (AD) Protection
Isoastilbin has shown promising protective effects against Alzheimer’s disease. In a study, pre-incubation with IAB reduced apoptosis induced by L-glutamic acid (L-Glu) in PC12 cells. It also suppressed intracellular reactive oxygen species and restored mitochondrial membrane potential. In an AD mouse model, IAB improved abnormal behaviors, reduced amyloid β (Aβ) deposition, and decreased phosphorylated-Tau expression in the brain. The antioxidative and anti-apoptotic properties of IAB contribute to its protective role against AD .
Stability in the Gastrointestinal Tract
Astilbin and neoisoastilbin, structurally related to isoastilbin, were found to be stable in the gastrointestinal tract. Isomerization occurred, but no decomposition was observed. This stability is relevant for drug delivery and bioavailability .
Antioxidant Activity
Isoastilbin exhibits strong antioxidant activity. It scavenges DPPH and ABTS+ radicals and participates in the FRAP system. This property makes it valuable for combating oxidative stress-related conditions .
Mecanismo De Acción
Target of Action
Isoastilbin, a dihydroflavonol glycoside compound found in Rhizoma Smilacis glabrae and Astragalus membranaceus, primarily targets glucosyltransferase (GTase) and tyrosinase . GTase is an enzyme that catalyzes the transfer of glucose from a donor molecule to an acceptor molecule, while tyrosinase is an enzyme that plays a crucial role in the production of melanin .
Mode of Action
Isoastilbin inhibits the activity of GTase with an IC50 value of 54.3 μg/mL, indicating its potential to modulate glucose transfer processes . It also inhibits tyrosinase activity, suggesting its role in influencing melanin production .
Biochemical Pathways
Isoastilbin has been shown to modulate the NRF2 pathway, a key transcription factor that regulates the expression of oxidative stress-related genes . In the case of excessive oxidative damage, NRF2 migrates to the nucleus and binds to the antioxidant response element (ARE), activating the transcription of antioxidant protector genes . Isoastilbin also upregulates the expression of SIRT1/3/6 proteins, which are involved in cellular regulation and stress response .
Pharmacokinetics
A study comparing the solubility, stability, and bioavailability of astilbin and neoastilbin, two flavonoid stereoisomers related to isoastilbin, revealed that these compounds have low water solubility and bioavailability
Result of Action
Isoastilbin exhibits neuroprotective, antioxidative, antimicrobial, and anti-apoptotic properties . It has been shown to reduce oxidative stress in Alzheimer’s disease and protect against neuronal apoptosis in a rat model of cerebral ischemia-reperfusion injury . Isoastilbin’s action results in decreased levels of malondialdehyde (MDA) and enhanced activity of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-PX), indicating its role in mitigating oxidative stress .
Action Environment
The action of Isoastilbin can be influenced by various environmental factors. For instance, its stability can be affected by the pH of the environment . Additionally, its efficacy may be influenced by the presence of other compounds in the environment.
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCCBNZBKLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54141-72-9 | |
| Record name | Astilbin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



